1-Adamantan-1-yl-3-decyl-urea
Description
1-Adamantan-1-yl-3-decyl-urea is a synthetic urea derivative featuring an adamantane moiety linked to a decyl chain via a urea bridge. Its molecular formula is C₂₀H₃₅N₂O, with a molecular weight of 319.5 g/mol. This compound has been identified as a soluble epoxide hydrolase (sEH) inhibitor with an IC₅₀ of 110 nM, demonstrating moderate potency in enzymatic assays . The adamantane group contributes to metabolic stability and lipophilicity, while the decyl chain enhances membrane permeability but may reduce aqueous solubility. Its synthesis typically involves reacting 1-adamantyl isocyanate with decylamine under mild conditions, analogous to methods described for structurally related ureas .
Properties
Molecular Formula |
C21H38N2O |
|---|---|
Molecular Weight |
334.5 g/mol |
IUPAC Name |
1-(1-adamantyl)-3-decylurea |
InChI |
InChI=1S/C21H38N2O/c1-2-3-4-5-6-7-8-9-10-22-20(24)23-21-14-17-11-18(15-21)13-19(12-17)16-21/h17-19H,2-16H2,1H3,(H2,22,23,24) |
InChI Key |
KDYRDODPBAFNHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNC(=O)NC12CC3CC(C1)CC(C3)C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Features of Adamantyl Urea Derivatives
Key Observations :
Table 2: Inhibitory Activity of Adamantyl Ureas
Key Observations :
- The propionylpiperidin substituent in 1-octyl-3-(1-propionylpiperidin-4-yl)urea enhances potency 275-fold compared to 1-Adamantan-1-yl-3-decyl-urea, likely due to improved target engagement .
- Piperidine-containing derivatives exhibit variable activity, suggesting steric and electronic factors critically influence sEH binding .
Physicochemical and Pharmacokinetic Properties
Table 3: Drug-Likeness and Stability
Key Observations :
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